Dimethyl[2-(methylselanyl)phenyl]arsane
Description
Dimethyl[2-(methylselanyl)phenyl]arsane is an organoarsenic compound featuring a dimethylarsine group bonded to a phenyl ring substituted with a methylselanyl (-SeCH₃) moiety. The selenium atom in the methylselanyl group introduces unique electronic and steric properties, distinguishing it from sulfur or oxygen analogs.
Properties
CAS No. |
112931-20-1 |
|---|---|
Molecular Formula |
C9H13AsSe |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
dimethyl-(2-methylselanylphenyl)arsane |
InChI |
InChI=1S/C9H13AsSe/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3 |
InChI Key |
DSBFBZOUYLOKCP-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C1=CC=CC=C1[Se]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(methylselanyl)phenyl]arsane typically involves the reaction of dimethylarsine with 2-(methylselanyl)phenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by transition metal complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(methylselanyl)phenyl]arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: The arsenic and selenium atoms can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic derivatives.
Scientific Research Applications
Dimethyl[2-(methylselanyl)phenyl]arsane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Dimethyl[2-(methylselanyl)phenyl]arsane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, its selenium and arsenic atoms can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between dimethyl[2-(methylselanyl)phenyl]arsane and related arsenic-containing compounds:
Key Comparative Insights
Electronic and Steric Effects :
- The methylselanyl group in the target compound introduces polarizability and redox activity, contrasting with the chlorine in Adamsite, which enhances electrophilicity and toxicity .
- Dithiarsetane () contains sulfur-sulfur bonds, offering rigidity but lower electron-donating capacity compared to selenium .
Toxicity and Stability: Adamsite’s phenarsazine backbone and chlorine substituent make it highly stable and toxic, whereas this compound’s selenium group may reduce acute toxicity but increase reactivity in redox environments .
Synthetic Utility :
- The target compound’s selenium-arsenic linkage could serve as a catalyst in cross-coupling reactions, similar to sulfur-arsenic systems but with enhanced selectivity due to selenium’s larger atomic radius .
- Dithiarsetanes () are synthesized via iodine-arsenic intermediates, suggesting possible routes for modifying the target compound’s substituents .
Biological Activity: None of the arsenic compounds in the evidence demonstrate reported bioactivity, though Adamsite’s irritant properties are well-documented . Selenium’s role in antioxidant systems might make the target compound a candidate for probing selenium-arsenic interactions in biological models .
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